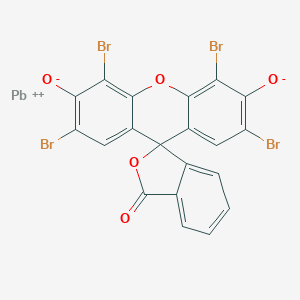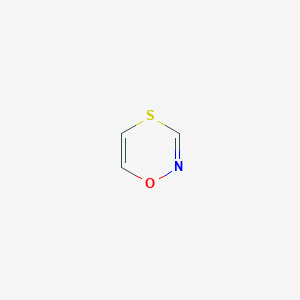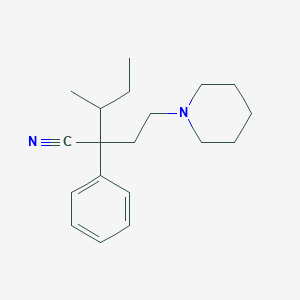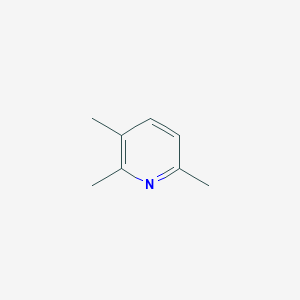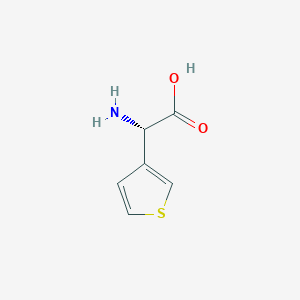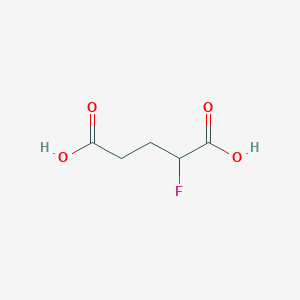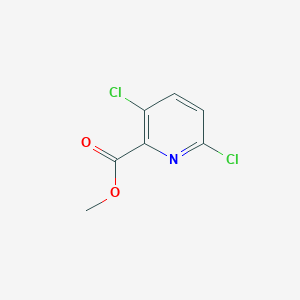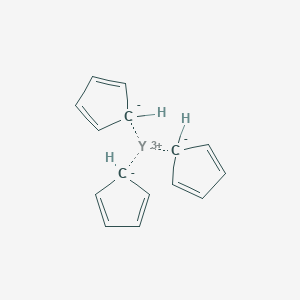
Ciclopenta-1,3-dieno; itrio(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(cyclopentadienyl)yttrium(III) is an organometallic compound with the chemical formula Y(C5H5)3. It is composed of a central yttrium atom coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including materials science and catalysis .
Aplicaciones Científicas De Investigación
Tris(cyclopentadienyl)yttrium(III) has several applications in scientific research:
Mecanismo De Acción
Target of Action
Tris(cyclopentadienyl)yttrium(III), also known as YCp3, is primarily used as a catalyst in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products .
Mode of Action
As a catalyst, Tris(cyclopentadienyl)yttrium(III) interacts with its targets by lowering the activation energy of the reaction . This allows the reaction to proceed at a faster rate or under milder conditions than would otherwise be possible . The exact nature of these interactions can vary depending on the specific reaction and the other reactants present .
Biochemical Pathways
While the specific biochemical pathways affected by Tris(cyclopentadienyl)yttrium(III) can vary widely depending on its use, in general, it is involved in pathways where a catalyst is needed to facilitate a reaction . The downstream effects of these reactions can also vary, but they often involve the synthesis of new compounds or the breakdown of existing ones .
Pharmacokinetics
Like other yttrium compounds, it is likely to have low bioavailability due to its poor solubility in water .
Result of Action
The primary result of Tris(cyclopentadienyl)yttrium(III)'s action is the facilitation of chemical reactions . By acting as a catalyst, it allows these reactions to proceed more efficiently, leading to higher yields of the desired products .
Action Environment
The action of Tris(cyclopentadienyl)yttrium(III) can be influenced by various environmental factors. For instance, it is sensitive to moisture, light, and heat , which can affect its stability and efficacy as a catalyst . Therefore, it is typically stored and used under controlled conditions to ensure its effectiveness .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)yttrium(III) can be synthesized through the reaction of yttrium trichloride with sodium cyclopentadienide in tetrahydrofuran. The reaction mixture is then evaporated to remove the solvent, and the remaining solid is sublimated at 250°C under vacuum to obtain the pure compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the use of high-purity reagents and controlled environments to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tris(cyclopentadienyl)yttrium(III) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide (Y2O3).
Substitution: It can participate in ligand exchange reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents.
Substitution: Requires suitable ligands and solvents, often under inert atmosphere conditions to prevent unwanted side reactions.
Major Products:
Oxidation: Yttrium oxide (Y2O3).
Substitution: Various substituted yttrium compounds depending on the ligands used.
Comparación Con Compuestos Similares
- Tris(butylcyclopentadienyl)yttrium(III)
- Yttrium(III) chloride
- Yttrium(III) acetate hydrate
- Tris[N,N-bis(trimethylsilyl)amide]yttrium
Comparison: Tris(cyclopentadienyl)yttrium(III) is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other yttrium compounds. For example, tris(butylcyclopentadienyl)yttrium(III) has bulkier ligands, affecting its steric properties and reactivity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris(cyclopentadienyl)yttrium(III) involves the reaction between yttrium metal and cyclopentadiene in the presence of a reducing agent.", "Starting Materials": ["Yttrium metal", "Cyclopentadiene", "Reducing agent (such as sodium or potassium)"], "Reaction": ["1. Yttrium metal is added to a reaction flask under an inert atmosphere.", "2. The reducing agent is added to the flask to activate the metal surface.", "3. Cyclopentadiene is slowly added to the reaction mixture while stirring.", "4. The reaction mixture is heated to a temperature of around 150-200°C for several hours.", "5. The resulting Tris(cyclopentadienyl)yttrium(III) complex is isolated and purified using standard techniques such as column chromatography or recrystallization."] } | |
Número CAS |
1294-07-1 |
Fórmula molecular |
C15H15Y |
Peso molecular |
284.18 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C5H5.Y/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
Clave InChI |
IUJOPJIXAVSZIQ-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Y+3] |
SMILES canónico |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Y+3] |
| 1294-07-1 | |
Pictogramas |
Flammable |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


